molecular formula C22H22N4O2S B2651235 N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide CAS No. 898452-26-1

N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide

Cat. No.: B2651235
CAS No.: 898452-26-1
M. Wt: 406.5
InChI Key: KKQCAYPITYTQGC-UHFFFAOYSA-N
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Description

N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the indolin-1-yl and thiophen-2-yl intermediates: These intermediates can be synthesized through standard organic reactions such as Friedel-Crafts acylation or Suzuki coupling.

    Coupling of intermediates: The indolin-1-yl and thiophen-2-yl intermediates are then coupled with an appropriate ethylating agent under controlled conditions.

    Oxalamide formation: The final step involves the reaction of the coupled intermediate with oxalyl chloride and pyridin-3-ylmethylamine to form the oxalamide structure.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions could involve agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Possible applications in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering cellular pathways, or modulating gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-(indolin-1-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide
  • N1-(2-(thiophen-2-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide
  • N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide

Uniqueness

N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide is unique due to the combination of its functional groups, which may confer specific chemical reactivity and biological activity not found in similar compounds.

Properties

IUPAC Name

N'-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-N-(pyridin-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2S/c27-21(24-14-16-5-3-10-23-13-16)22(28)25-15-19(20-8-4-12-29-20)26-11-9-17-6-1-2-7-18(17)26/h1-8,10,12-13,19H,9,11,14-15H2,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKQCAYPITYTQGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(CNC(=O)C(=O)NCC3=CN=CC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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